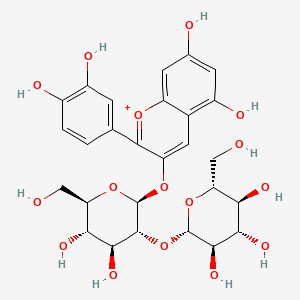

Cyanidin 3-sophoroside chloride

描述

属性

CAS 编号 |

38820-68-7 |

|---|---|

分子式 |

C27H31ClO16 |

分子量 |

647.0 g/mol |

IUPAC 名称 |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride |

InChI |

InChI=1S/C27H30O16.ClH/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9;/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33);1H/t17-,18-,19-,20-,21+,22+,23-,25-,26+,27+;/m1./s1 |

InChI 键 |

SGNFWBVNFUISGD-XACLPQKHSA-N |

手性 SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |

规范 SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Cyanidin 3-Sophoroside Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cyanidin 3-sophoroside chloride, a naturally occurring anthocyanin with significant potential for research and development. This document details its primary natural sources, presents quantitative data on its concentration, outlines experimental protocols for its extraction and analysis, and explores its biological activities and associated signaling pathways.

Natural Sources of this compound

This compound is predominantly found in a variety of pigmented fruits and flowers. The most significant and well-documented sources include red raspberries (Rubus idaeus) and sour cherries (Prunus cerasus). It is also present in other plants such as Hibiscus rosa-sinensis (shoe flower) and certain varieties of red cabbage (Brassica oleracea var. capitata f. rubra). In red raspberries, Cyanidin 3-sophoroside is one of the major anthocyanins, contributing to their characteristic color and antioxidant properties. Similarly, it is a notable, albeit not the most abundant, anthocyanin in sour cherries.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, cultivar, growing conditions, and extraction methods. The following table summarizes the available quantitative data for its concentration in prominent natural sources.

| Natural Source | Plant Part | Concentration of Cyanidin 3-Sophoroside | Reference(s) |

| Sour Cherry (Prunus cerasus) | Juice | 2.6 - 21.5 mg/L | [1] |

| Red Raspberry (Rubus idaeus) | Fruit | Characterized as a major anthocyanin |

Note: Quantitative data for Cyanidin 3-sophoroside in many sources is not as extensively reported as for other anthocyanins like Cyanidin 3-O-glucoside.

Experimental Protocols

Extraction and Purification of this compound

A general workflow for the extraction and purification of this compound from plant material involves initial solvent extraction followed by chromatographic purification.

3.1.1. Extraction

A widely used method for extracting anthocyanins, including Cyanidin 3-sophoroside, from plant material is solvent extraction.

-

Sample Preparation: The plant material (e.g., fresh or frozen berries) is homogenized or ground into a fine powder.

-

Extraction Solvent: A common solvent system is a mixture of methanol (B129727) or ethanol (B145695) with a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to maintain the stability of the anthocyanins in their flavylium (B80283) cation form.

-

Procedure:

-

The prepared plant material is macerated or sonicated in the acidified solvent.

-

The mixture is then centrifuged or filtered to separate the solid debris from the liquid extract.

-

The extraction process is often repeated multiple times to ensure maximum yield.

-

The solvent from the combined extracts is typically removed under reduced pressure using a rotary evaporator.

-

3.1.2. Purification

Column chromatography is a standard technique for purifying Cyanidin 3-sophoroside from the crude extract.

-

Solid Phase Extraction (SPE): C18 cartridges can be used for initial cleanup and concentration of anthocyanins from the extract.

-

Column Chromatography:

-

Amberlite XAD-7 Resin: This resin is effective for the separation of anthocyanins from other phenolic compounds and sugars.

-

Sephadex LH-20: This resin is commonly used for the fine purification of individual anthocyanins.

-

-

Elution: The anthocyanins are eluted from the column using a gradient of acidified ethanol or methanol. Fractions are collected and analyzed for the presence of Cyanidin 3-sophoroside.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice for the quantification of this compound.

-

Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector or a mass spectrometer (MS) is used.

-

Column: A C18 reversed-phase column is typically employed for the separation of anthocyanins.

-

Mobile Phase: A gradient elution is commonly used, consisting of two solvents:

-

Solvent A: Acidified water (e.g., with formic acid or trifluoroacetic acid).

-

Solvent B: Acetonitrile or methanol.

-

-

Detection:

-

PDA: Detection is performed in the visible range, typically around 520 nm, which is the maximum absorbance wavelength for cyanidin-based anthocyanins.

-

MS/MS: Mass spectrometry provides higher selectivity and sensitivity, allowing for unambiguous identification and quantification based on the mass-to-charge ratio (m/z) and fragmentation patterns of Cyanidin 3-sophoroside.

-

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a certified reference standard of this compound.

Biological Activity and Signaling Pathways

While research on the specific signaling pathways of Cyanidin 3-sophoroside is not as extensive as for its more common counterpart, Cyanidin 3-O-glucoside, existing studies on raspberry extracts rich in this compound suggest its involvement in key cellular processes. The biological activities are largely attributed to its potent antioxidant and anti-inflammatory properties.

Anti-inflammatory Effects

Raspberry extracts containing Cyanidin 3-sophoroside have been shown to regulate various inflammatory signaling pathways. These pathways are crucial in the cellular response to inflammation, and their modulation can have significant therapeutic implications.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Raspberry polyphenols have been shown to inhibit this pathway.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Inhibition of this pathway by raspberry extracts leads to a reduction in the production of pro-inflammatory cytokines.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is involved in cell survival and proliferation. Modulation of this pathway has been observed with raspberry extracts.

Inhibition of ABCB1 Transporter

A study investigating the synergistic effects of quercetin (B1663063) and Cyanidin 3-sophoroside demonstrated a significant inhibitory effect on the ABCB1 (P-glycoprotein) transporter.[2] ABCB1 is a membrane protein that plays a crucial role in multidrug resistance in cancer cells by actively pumping chemotherapeutic agents out of the cell. The inhibition of this transporter by Cyanidin 3-sophoroside, particularly in combination with other flavonoids, suggests a potential application in overcoming multidrug resistance in cancer therapy.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the study of this compound from its natural source to the analysis of its biological activity.

Conclusion

This compound is a promising natural compound with demonstrated antioxidant and anti-inflammatory properties. Its presence in common fruits like red raspberries and sour cherries makes it an accessible target for further research. While detailed studies on its specific signaling pathways are still emerging, preliminary evidence suggests its potential in modulating key cellular processes related to inflammation and drug resistance. The experimental protocols outlined in this guide provide a solid foundation for researchers to extract, quantify, and investigate the biological activities of this intriguing anthocyanin. Further studies are warranted to fully elucidate its mechanisms of action and explore its therapeutic potential.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Cyanidin 3-sophoroside chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of cyanidin (B77932) 3-sophoroside chloride, a significant anthocyanin with potential applications in research and drug development. This document details the enzymatic steps, presents available quantitative data, outlines experimental protocols, and provides a visual representation of the pathway.

Introduction

Cyanidin 3-sophoroside chloride is a diglycosylated anthocyanin, a class of water-soluble pigments responsible for many of the red, purple, and blue colors in plants. Beyond their vibrant hues, anthocyanins are of significant interest due to their antioxidant properties and potential health benefits. Understanding the biosynthesis of these complex molecules is crucial for their targeted production and for harnessing their therapeutic potential. This guide focuses on the intricate enzymatic cascade that leads to the formation of this compound, starting from the general phenylpropanoid pathway.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that can be broadly divided into three main stages:

-

The General Phenylpropanoid Pathway: This foundational pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a key precursor for all flavonoids.

-

The Anthocyanin Biosynthesis Pathway: This branch of the flavonoid pathway transforms 4-coumaroyl-CoA into the unstable cyanidin aglycone.

-

Glycosylation Steps: A two-step glycosylation process attaches a sophorose moiety (two glucose units with a β-1,2 linkage) to the cyanidin core, forming the stable cyanidin 3-sophoroside. The chloride salt form is a common stable representation of this anthocyanin.

The complete pathway is a coordinated series of enzymatic reactions, each catalyzed by a specific enzyme.

Quantitative Data of Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of this compound. It is important to note that these parameters can vary depending on the plant species, isoenzyme, and experimental conditions.

Table 1: Enzymes of the General Phenylpropanoid Pathway

| Enzyme | Abbreviation | Substrate(s) | K_m_ | k_cat_ | Optimal pH | Optimal Temp. (°C) | Source Organism |

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | 41 µM | - | 8.8 | 30 | Musa cavendishii[1] |

| Cinnamate 4-hydroxylase | C4H | trans-Cinnamic acid | 1-140 µM | - | 7.6 | 25 | Glycine max[2][3] |

| 4-Coumaroyl-CoA Ligase | 4CL | 4-Coumaric acid | 10.49 µM | - | 7.6-8.0 | 25-37 | Pinus taeda, Peucedanum praeruptorum[4][5] |

| Caffeic acid | ~4-10 µM | - | 7.6 | 25.5 | Pinus taeda[4] | ||

| Ferulic acid | ~4-10 µM | - | 7.6 | 25.5 | Pinus taeda[4] |

Table 2: Enzymes of the Anthocyanin Biosynthesis Pathway

| Enzyme | Abbreviation | Substrate(s) | K_m_ | k_cat_ | Optimal pH | Optimal Temp. (°C) | Source Organism |

| Chalcone (B49325) Synthase | CHS | p-Coumaroyl-CoA | - | - | 7.0-8.0 | 30 | Medicago sativa, Physcomitrella patens[6][7] |

| Malonyl-CoA | - | - | 7.0-8.0 | 30 | Medicago sativa, Physcomitrella patens[6][7] | ||

| Chalcone Isomerase | CHI | Naringenin (B18129) chalcone | - | 8012 µM s⁻¹ (Vmax) | 7.5 | 30 | Panicum virgatum[8] |

| Flavanone 3-hydroxylase | F3H | (2S)-Naringenin | - | - | 8.5 | - | Petunia hybrida[9] |

| Flavonoid 3'-hydroxylase | F3'H | Naringenin | 0.12-2.5 µM | - | 6.5-6.75 | 25 | Malus × domestica[10] |

| Dihydrokaempferol | 0.12-2.5 µM | - | 6.5-6.75 | 25 | Malus × domestica[10] | ||

| Dihydroflavonol 4-reductase | DFR | Dihydroquercetin (DHQ) | 41.80 µM | - | 6.5 | 30 | Vitis vinifera[11][12] |

| Dihydrokaempferol (DHK) | 145.10 µM | - | 6.5 | 30 | Vitis vinifera[12] | ||

| Dihydromyricetin (DHM) | 58.44 µM | - | 6.5 | 30 | Vitis vinifera[12] | ||

| Anthocyanidin Synthase / Leucoanthocyanidin Dioxygenase | ANS / LDOX | Leucocyanidin (B1674801) | - | - | - | - | - |

Table 3: Glycosyltransferases

| Enzyme | Abbreviation | Substrate(s) | K_m_ | k_cat_ | Optimal pH | Optimal Temp. (°C) | Source Organism |

| UDP-glucose:flavonoid 3-O-glucosyltransferase | UFGT / 3GT | Cyanidin | - | - | 7.5 | 30 | Vitis vinifera[7] |

| UDP-glucose | - | - | 7.5 | 30 | Vitis vinifera[7] | ||

| Anthocyanidin 3-O-glucoside-2''-O-glucosyltransferase | 3GGT | Cyanidin 3-O-glucoside | - | - | 7.0 | 37 | Ipomoea batatas[13] |

| UDP-glucose | - | - | 7.0 | 37 | Ipomoea batatas[13] |

Experimental Protocols

This section provides detailed methodologies for the extraction and assay of key enzymes in the this compound biosynthesis pathway.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Source: Adapted from Patel et al. (2017) and a protocol for tomato leaves.[12][14]

Principle: PAL catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, which can be quantified by measuring the increase in absorbance at 290 nm.

Extraction Buffer: 0.1 M Tris-HCl (pH 8.8), 5 mM EDTA, 1 mM PMSF, 0.05% (w/v) spermidine, and 5 mM β-mercaptoethanol.

Extraction Protocol:

-

Homogenize 0.5 g of plant tissue in 4 mL of ice-cold borate (B1201080) buffer (pH 8.7).

-

Centrifuge the homogenate at 13,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract.

Assay Mixture (Final Volume: 2.5 mL):

-

0.2 mL of enzyme extract

-

1.3 mL of distilled water

-

1.0 mL of 0.1 M L-phenylalanine

Procedure:

-

Incubate the reaction mixture at 32°C for 30-60 minutes.

-

Stop the reaction by adding 0.5 mL of 1 M trichloroacetic acid (TCA).

-

Measure the absorbance of the mixture at 290 nm against a blank containing all components except the enzyme extract.

-

Enzyme activity is expressed as µmol of trans-cinnamic acid formed per gram of fresh weight per hour.

Cinnamate 4-hydroxylase (C4H) Activity Assay

Source: Adapted from Koopmann et al. (1999).[11]

Principle: C4H activity is determined by measuring the formation of radiolabeled p-coumaric acid from [3-¹⁴C]cinnamate.

Microsome Preparation:

-

Prepare microsomes from cultured plant cells or yeast cells expressing the C4H enzyme as described by Vetter et al. (1992).

Assay Mixture (Final Volume: 50 µL):

-

0.5 to 15 µg of microsomal protein

-

50 mM potassium phosphate (B84403) buffer (pH 7.0)

-

2 mM DTT

-

10 mM Glucose-6-phosphate

-

0.5 units of Glucose-6-phosphate dehydrogenase

-

20.8 µM [3-¹⁴C]cinnamate

Procedure:

-

Initiate the reaction by adding 0.5 mM NADPH.

-

Incubate at 30°C for 7.5 minutes.

-

Stop the reaction with 5 µL of 4 N HCl.

-

Separate the substrate and product by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the radioactivity of the p-coumaric acid spot/peak.

4-Coumaroyl-CoA Ligase (4CL) Activity Assay

Source: Adapted from Voo et al. (1995) and Hu et al. (2017).[4][5]

Principle: 4CL activity is monitored by the increase in absorbance at a specific wavelength due to the formation of the corresponding CoA thioester. For 4-coumaroyl-CoA, the absorbance is measured at 333 nm.

Assay Mixture (Final Volume: 200 µL):

-

50 mM NaH₂PO₄ buffer (pH 8.0)

-

300 mM NaCl

-

5 mM ATP

-

5 mM MgCl₂

-

3 µg of purified recombinant 4CL protein

-

0.3 mM 4-coumaric acid

Procedure:

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding 0.3 mM Coenzyme A (CoA).

-

Monitor the increase in absorbance at 333 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the molar extinction coefficient of 4-coumaroyl-CoA.

Chalcone Synthase (CHS) Activity Assay

Source: Adapted from Ghasemzadeh et al. (2016) and Ni et al. (2020).[13][15]

Principle: CHS catalyzes the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. The product can be quantified by HPLC.

Extraction Protocol:

-

Homogenize 0.4 g of fresh tissue in 0.1 M borate buffer (pH 8.0) containing 40 mg of 2-mercaptoethanol (B42355) per 500 mL.

-

Add 0.1 g of Dowex 1x4 resin and stir.

-

Centrifuge and collect the supernatant.

Assay Mixture (Final Volume: 250 µL):

-

100 mM potassium phosphate buffer (pH 7.0)

-

50 µM p-coumaroyl-CoA

-

100 µM malonyl-CoA

-

20 µg of purified CHS protein

Procedure:

-

Incubate the reaction mixture for 50 minutes.

-

Stop the reaction and extract the product.

-

Analyze the product (naringenin, the isomerized form of naringenin chalcone) by HPLC, monitoring at approximately 288 nm.

Chalcone Isomerase (CHI) Activity Assay

Source: Adapted from Liu et al. (2019).[16]

Principle: CHI activity is measured by the conversion of naringenin chalcone to naringenin, which can be monitored by HPLC.

Assay Mixture (Final Volume: 50 µL):

-

50 mM potassium phosphate buffer (pH 7.5)

-

50 µM naringenin chalcone

-

10 µg of purified recombinant CHI protein

Procedure:

-

Incubate the mixture at 30°C for 5 minutes.

-

Stop the reaction and extract the products twice with 100 µL of ethyl acetate.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Analyze the supernatant for the formation of naringenin by HPLC.

Dihydroflavonol 4-reductase (DFR) Activity Assay

Source: Adapted from Petit et al. (2016).[11]

Principle: DFR activity is determined by monitoring the decrease in absorbance at 340 nm resulting from the consumption of NADPH.

Assay Mixture:

-

Potassium phosphate buffer (pH 6.5)

-

Dihydroquercetin (DHQ) as substrate

-

NADPH as a cofactor

Procedure:

-

Mix the buffer and DHQ in a cuvette.

-

Initiate the reaction by adding NADPH.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX) Assay

Source: General protocol based on available literature.[17]

Principle: ANS catalyzes the conversion of leucoanthocyanidins to the corresponding colored anthocyanidins. The product can be detected spectrophotometrically.

Assay Mixture:

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

Leucocyanidin as substrate

-

2-oxoglutarate, Fe(II), and ascorbate (B8700270) as cofactors

Procedure:

-

Combine the buffer, cofactors, and enzyme extract.

-

Initiate the reaction by adding the leucocyanidin substrate.

-

Incubate at a suitable temperature (e.g., 30°C).

-

Monitor the formation of cyanidin by measuring the absorbance at its λmax (around 530 nm).

UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) and Anthocyanidin 3-O-glucoside-2''-O-glucosyltransferase (3GGT) Assays

Source: Adapted from Ford et al. (1998) and Wang et al. (2018).[13]

Principle: The activity of these glycosyltransferases is determined by measuring the formation of the glycosylated product from the aglycone or monoglucoside and UDP-glucose. The products are typically analyzed by HPLC.

Assay Mixture (Final Volume: 100 µL):

-

100 mM phosphate buffer (pH 7.0 for 3GGT, adjust for UFGT)

-

0.6 mM acceptor substrate (cyanidin for UFGT, cyanidin 3-O-glucoside for 3GGT)

-

1 mM UDP-glucose

-

20 µL of crude enzyme extract or purified protein

Procedure:

-

Incubate the reaction mixture at 37°C for 2 hours (or a shorter time for initial rate kinetics).

-

Stop the reaction (e.g., by adding acid or by centrifugation).

-

Analyze the formation of the product (cyanidin 3-glucoside for UFGT, cyanidin 3-sophoroside for 3GGT) by HPLC, monitoring at approximately 520 nm.

Visualization of the Biosynthesis Pathway

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the this compound biosynthesis pathway and a general experimental workflow for enzyme characterization.

References

- 1. curresweb.com [curresweb.com]

- 2. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) | PLOS One [journals.plos.org]

- 3. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]

- 6. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular and Enzymatic Characterization of Flavonoid 3′-Hydroxylase of Malus × domestica - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation and Functional Expression of Cinnamate 4-Hydroxylase from Parsley - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenylalanine Ammonia Lyase (PAL) Assay [bio-protocol.org]

- 13. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. scienceopen.com [scienceopen.com]

- 16. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]

- 17. Structure and Function of the Cytochrome P450 Monooxygenase Cinnamate 4-hydroxylase from Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

"Cyanidin 3-sophoroside chloride chemical structure and properties"

An In-depth Technical Guide to Cyanidin (B77932) 3-sophoroside chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Cyanidin 3-sophoroside chloride. It includes detailed data, experimental protocols, and visualizations of relevant biological pathways and laboratory workflows to support research and development efforts.

Chemical Identity and Structure

This compound is a prominent member of the anthocyanin family, a class of water-soluble flavonoid pigments responsible for the red, purple, and blue colors in many fruits and flowers. Structurally, it consists of a cyanidin aglycone linked at the C3 position to a sophorose disaccharide (two glucose units linked β1→2). This glycosylation enhances its stability and water solubility compared to the aglycone.

While multiple CAS Numbers appear in literature and commercial listings, the most frequently cited are 38820-68-7 and 18376-31-3 [1].

IUPAC Name: (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride[2].

Physicochemical and Spectroscopic Properties

This compound is typically supplied as a dark red to purple crystalline solid or powder[3]. It is known to be soluble in polar solvents like water, DMSO, and pyridine, but has limited solubility in non-polar organic solvents[3][4]. Due to its anthocyanin structure, it is sensitive to heat and pH changes, degrading at temperatures above 40°C[3]. For long-term storage, it should be kept at -20°C in a dry, dark environment[3].

Table 1: Summary of Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₃₁ClO₁₆ | [2] |

| Molecular Weight | 646.98 g/mol | [2][4] |

| Appearance | Dark red/purple powder | [3] |

| Melting Point | Not Available (Often decomposes) | |

| Solubility | Soluble in DMSO, Pyridine, Water | [3][4] |

| Purity (Commercial) | >97% (HPLC) | [3] |

| Storage Conditions | -20°C, desiccated, protected from light | [3] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Source(s) |

| UV-Vis (λmax) | ~520 nm (in acidic methanol (B129727)/ethanol) | [3] |

| ¹H NMR (600 MHz, CD₃OD) | δ (ppm): 8.82 (s, 1H), 7.70 (s, 2H), 6.80 (d, J=1.2 Hz, 1H), 6.58 (d, J=1.8 Hz, 1H), 5.42 (d, J=7.8 Hz, 1H), 4.62 (d, J=7.2 Hz, 1H), 3.92-3.95 (m, 1H), 3.84-3.86 (m, 1H), 3.65-3.73 (m, 3H), 3.50-3.53 (m, 2H), 3.43-3.46 (m, 1H), 3.20-3.23 (m, 1H), 3.08-3.11 (m, 1H), 2.88-2.92 (m, 1H) | [5] |

| ¹³C NMR (150 MHz, CD₃OD) | δ (ppm): 170.1, 164.1, 159.1, 157.4, 147.5, 145.5, 144.7, 135.2, 120.0, 113.0, 112.7, 106.1, 103.2, 101.5, 94.9, 82.5, 78.6, 77.9, 77.7, 75.8, 70.8, 70.6, 67.0, 62.2 | [5] |

| Mass Spectrometry | ESI-LC/MS/MS [M+]: 596.9 (MS), 302.9 (MS/MS) | [5] |

Biological Activity and Signaling Pathways

This compound exhibits potent antioxidant and anti-inflammatory properties[6]. It is a powerful scavenger of free radicals and has been investigated for its potential as a therapeutic agent in diseases linked to oxidative stress, such as cardiovascular conditions and cancer[6]. One of its notable enzymatic activities is the potent, non-competitive, and reversible inhibition of polyphenol oxidase (PPO), also known as tyrosinase, an enzyme involved in enzymatic browning and melanogenesis[3].

While direct studies on the signaling pathways modulated specifically by Cyanidin 3-sophoroside are limited, extensive research on raspberry extracts (where it is a major component) and the closely related Cyanidin-3-glucoside (C3G) provides strong evidence for its mechanism of action[6]. These compounds are known to regulate key inflammatory and cell survival pathways.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, analysis, and bioactivity assessment of this compound.

Protocol 1: Extraction and Purification from Plant Material

This protocol is adapted from methods for purifying anthocyanins from berries.

-

Homogenization and Extraction:

-

Homogenize 100 g of fresh or frozen plant material (e.g., raspberries) into a fine powder.

-

Add 500 mL of extraction solvent (Methanol:Water:HCl, 85:14:1, v/v/v) to the powder.

-

Sonicate the mixture for 30 minutes in an ice bath to prevent degradation.

-

Centrifuge the mixture at 10,000 rpm for 20 minutes at 4°C. Decant and save the supernatant.

-

Re-extract the pellet with an additional 300 mL of extraction solvent, sonicate, and centrifuge again.

-

Combine the supernatants and concentrate under vacuum using a rotary evaporator at <40°C until the organic solvent is removed.

-

-

Solid-Phase Purification:

-

Condition a macroporous resin column (e.g., Amberlite XAD-7) by washing with 95% ethanol (B145695) followed by deionized water.

-

Load the concentrated aqueous extract onto the column.

-

Wash the column with 3-5 column volumes of deionized water to remove sugars and organic acids.

-

Elute the anthocyanin fraction with 3-5 column volumes of acidified ethanol (0.1% HCl).

-

Concentrate the eluted fraction to dryness under vacuum.

-

-

Chromatographic Separation (Preparative HPLC):

-

Dissolve the dried extract in the mobile phase for injection.

-

Use a C18 stationary phase column.

-

Mobile Phase A: 5% Formic Acid in Water

-

Mobile Phase B: 100% Acetonitrile

-

Gradient: A linear gradient from 5% to 25% B over 40 minutes.

-

Detection: Monitor at 520 nm.

-

Collect the fraction corresponding to the retention time of Cyanidin 3-sophoroside standard.

-

Lyophilize the collected fraction to obtain the purified compound.

-

Protocol 2: Tyrosinase (Polyphenol Oxidase) Inhibition Assay

This colorimetric assay measures the inhibition of L-DOPA oxidation to dopachrome.

-

Reagent Preparation:

-

Phosphate (B84403) Buffer: 0.1 M, pH 6.8.

-

Mushroom Tyrosinase: 500 U/mL in phosphate buffer.

-

L-DOPA Substrate: 2.5 mM in phosphate buffer.

-

Test Compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and create serial dilutions in phosphate buffer.

-

-

Assay Procedure (96-well plate):

-

Add 40 µL of phosphate buffer to each well.

-

Add 20 µL of the test compound dilution (or buffer for control, or a known inhibitor like kojic acid for positive control).

-

Add 20 µL of the tyrosinase enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to all wells.

-

Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

-

-

Calculation:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

Determine the IC₅₀ value by plotting % inhibition against the logarithm of the inhibitor concentration.

-

Protocol 3: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

-

Reagent Preparation:

-

DPPH Solution: 0.1 mM in methanol. The solution should have an absorbance of ~1.0 at 517 nm.

-

Test Compound: Prepare serial dilutions of this compound in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the test compound dilution to each well.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Calculation:

-

Calculate the percentage of scavenging activity: % Scavenging = [(A_control - A_sample) / A_control] * 100 (where A_control is the absorbance of DPPH solution with methanol instead of the sample).

-

Determine the IC₅₀ value.

-

References

- 1. extrasynthese.com [extrasynthese.com]

- 2. Cyanidin-3-O-Sophoroside Chloride(AS) | LGC Standards [lgcstandards.com]

- 3. biolink.no [biolink.no]

- 4. This compound - Analytical Standard at Best Price, High Purity Supplier in Mumbai [nacchemical.com]

- 5. rsc.org [rsc.org]

- 6. ijbms.mums.ac.ir [ijbms.mums.ac.ir]

The Antioxidant Profile of Cyanidin 3-sophoroside chloride: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – Cyanidin (B77932) 3-sophoroside chloride, a naturally occurring anthocyanin, is gaining significant attention within the scientific community for its potential health benefits, largely attributed to its antioxidant properties. This technical guide provides an in-depth overview of the antioxidant activity of Cyanidin 3-sophoroside chloride, designed for researchers, scientists, and professionals in drug development. The guide synthesizes available data on its radical scavenging capabilities, outlines detailed experimental protocols for key antioxidant assays, and explores its potential involvement in cellular signaling pathways.

Core Antioxidant Activity: Radical Scavenging

This compound demonstrates its antioxidant effects primarily through the scavenging of free radicals and the inhibition of oxidative stress, thereby protecting cells from damage. This activity is crucial in various biochemical processes and may influence inflammatory pathways and cellular signaling. The core mechanism of action involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).

One of the direct quantitative measures of its antioxidant activity is its reactivity with the superoxide (B77818) radical (O₂⁻). The rate constant for the reaction between Cyanidin 3-sophoroside and the superoxide radical has been estimated to be 2.2 x 10⁵ M⁻¹s⁻¹ at pH 7.0 .[1] This indicates a significant capacity to neutralize this particularly damaging ROS.

While specific quantitative data for the pure compound from common antioxidant assays such as DPPH, ABTS, and FRAP are not extensively available in the reviewed literature, studies on extracts rich in Cyanidin 3-sophoroside provide valuable insights into its potential efficacy. For instance, raspberry extracts, where Cyanidin-3-sophoroside is a major anthocyanin, have demonstrated potent antioxidant activity in various assays.[2]

Quantitative Data on Antioxidant Activity

The following table summarizes the available quantitative data on the antioxidant activity of Cyanidin 3-sophoroside. It is important to note that data for the pure compound from standardized assays is limited, and further research is warranted.

| Assay Type | Analyte | Result | Reference |

| Superoxide Radical Scavenging | Cyanidin 3-sophoroside | 2.2 x 10⁵ M⁻¹s⁻¹ (rate constant) | [1] |

Experimental Protocols for Antioxidant Activity Assessment

To facilitate further research, this section provides detailed methodologies for the most common assays used to evaluate the antioxidant activity of anthocyanins like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

-

Reaction: Add a specific volume of the sample (or standard antioxidant, such as Trolox) to the DPPH solution. A typical ratio is 100 µL of sample to 2.9 mL of DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Experimental Workflow:

Caption: Workflow for the ABTS radical cation decolorization assay.

Detailed Protocol:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Preparation of Working Solution: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and serial dilutions.

-

Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

-

Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Experimental Workflow:

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Detailed Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

-

Sample and Standard Preparation: Prepare various dilutions of the this compound sample. A series of ferrous sulfate (B86663) (FeSO₄) solutions of known concentrations are prepared for the standard curve.

-

Reaction: Add a small volume of the sample or standard (e.g., 50 µL) to a larger volume of the FRAP reagent (e.g., 1.5 mL).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 minutes).

-

Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

-

Calculation: The FRAP value is calculated based on the standard curve of FeSO₄ and is typically expressed as mmol of Fe²⁺ equivalents per gram of sample.

Involvement in Cellular Signaling Pathways

Anthocyanins, including cyanidin glycosides, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant and anti-inflammatory genes.[1] While direct evidence for this compound is still emerging, the activities of closely related compounds suggest potential mechanisms.

Nrf2/Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.

Caption: Postulated activation of the Nrf2/Keap1 pathway by this compound.

It is plausible that this compound, like other cyanidin derivatives, can activate the Nrf2 pathway, leading to an enhanced cellular antioxidant defense system.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation. The activation of NF-κB is often linked to oxidative stress. By scavenging ROS, antioxidants can inhibit the activation of NF-κB and the subsequent expression of pro-inflammatory genes.

Caption: Postulated inhibition of the NF-κB pathway by this compound.

By reducing oxidative stress, this compound may indirectly inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.

Conclusion

This compound is a promising natural compound with significant antioxidant potential. While direct quantitative data from standardized assays on the pure compound are still needed, its demonstrated ability to scavenge superoxide radicals and the known antioxidant and signaling-modulating properties of related anthocyanins underscore its importance for further investigation. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound.

Contact: [Insert Contact Information for Inquiries]

References

Unraveling the Anti-inflammatory Mechanisms of Cyanidin 3-Sophoroside Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide synthesizes the current scientific understanding of the anti-inflammatory mechanisms of cyanidin (B77932) and its glycosides. While the focus is on Cyanidin 3-sophoroside chloride, detailed mechanistic studies on this specific compound are limited. Therefore, this document extensively leverages data from the closely related and well-researched compounds, Cyanidin 3-O-glucoside (C3G) and Cyanidin chloride, as a strong predictive model for the biological activity of this compound.

Executive Summary

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. Anthocyanins, a class of flavonoids found in pigmented fruits and vegetables, have garnered significant attention for their potent anti-inflammatory properties. Among these, this compound and its related compounds have emerged as promising candidates for therapeutic development. This technical guide provides an in-depth exploration of the core anti-inflammatory mechanisms of this compound, drawing upon the extensive research conducted on its close analogs. The primary mechanisms of action involve the potent inhibition of the NF-κB and MAPK signaling pathways, key regulators of the inflammatory response, and the modulation of oxidative stress through the activation of the Nrf2 pathway. This document serves as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades to facilitate further research and drug development in this area.

Core Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of cyanidin and its glycosides are multi-faceted, primarily targeting the core signaling pathways that orchestrate the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Cyanidin and its glycosides have been shown to potently inhibit this pathway by preventing the phosphorylation and degradation of IκBα. This, in turn, blocks the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of inflammatory mediators.[1][2][3][4]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial for transducing extracellular signals into cellular responses, including inflammation.[5] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of transcription factors that regulate the expression of pro-inflammatory genes.

Studies on cyanidin and C3G have demonstrated their ability to suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli like LPS.[1][6] By inhibiting the activation of these key kinases, this compound likely reduces the production of pro-inflammatory cytokines and mediators.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from studies on cyanidin and its glycosides, demonstrating their potent anti-inflammatory activities. This data is primarily from studies on Cyanidin-3-O-glucoside (C3G) and serves as a reference for the expected potency of this compound.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Cyanidin Glycosides

| Compound | Cell Line | Stimulant | Mediator | Concentration | % Inhibition / IC50 | Reference |

| C3G | RAW 264.7 | LPS | NO | 10 µg/mL | ~40% | [7] |

| C3G | RAW 264.7 | LPS | PGE2 | 10 µg/mL | ~53% | [7] |

| C3G | THP-1 | LPS | TNF-α | 120 µg/mL | ~45% | [8] |

| C3G | THP-1 | LPS | IL-6 | 120 µg/mL | ~50% | [8] |

| C3G | THP-1 | LPS | IL-1β | 120 µg/mL | ~40% | [8] |

| C3G | Caco-2 | TNF-α | IL-6 Expression | 40 µM | Significant Reduction | [3] |

| C3G | Caco-2 | TNF-α | COX-2 Expression | 40 µM | Significant Reduction | [3] |

Table 2: In Vivo Anti-inflammatory Effects of Cyanidin Glycosides

| Compound | Animal Model | Inflammatory Insult | Dosage | Effect | Reference |

| C3G | BALB/c Mice | Carrageenan-induced air pouch | Not specified | ↓ Leukocyte number, TNF-α, PGE2 | [1] |

| C3G | Kunming Mice | LPS-induced acute lung injury | Pretreatment | ↓ TNF-α, IL-6, IL-1β in BALF | [9] |

| Anthocyanins | BALB/c Mice | OVA-induced asthma | 150 & 300 mg/kg | ↓ Th2 cytokines, pro-inflammatory cytokines, COX-2 | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the anti-inflammatory properties of compounds like this compound.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes the induction of an inflammatory response in RAW 264.7 murine macrophages using LPS and the subsequent evaluation of the anti-inflammatory effects of a test compound.[10][11][12][13][14]

Materials:

-

RAW 264.7 cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or test compound)

-

96-well and 6-well cell culture plates

-

Griess Reagent for Nitric Oxide (NO) determination

-

ELISA kits for TNF-α and IL-6

-

MTT or similar cell viability assay kit

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells in 96-well plates (for NO and viability assays) or 6-well plates (for protein extraction) at an appropriate density (e.g., 1-2 x 10^5 cells/mL) and allow them to adhere overnight.[10]

-

Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO measurement).[10][11]

-

Supernatant Collection: After incubation, collect the cell culture supernatant for the measurement of NO, TNF-α, and IL-6.

-

Nitric Oxide (NO) Assay: Determine the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent according to the manufacturer's protocol.

-

Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[15][16][17][18][19]

-

Cell Viability Assay: Assess the cytotoxicity of the test compound on the remaining cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol outlines the steps for detecting the phosphorylation of p65 and the degradation of IκBα via Western blotting.[11][12][13][20][21][22][23]

Materials:

-

Treated and stimulated cells from the in vitro assay

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse the cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.

-

SDS-PAGE: Separate the proteins by size by running the samples on an SDS-PAGE gel.[21]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23]

-

Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (e.g., anti-p-p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Detection: After further washing, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[20]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels and/or a loading control like β-actin.

Conclusion and Future Directions

The available scientific evidence strongly supports the potent anti-inflammatory properties of this compound, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While much of the detailed mechanistic data is derived from studies on the closely related Cyanidin-3-O-glucoside, the structural similarities suggest a congruent mode of action.

For researchers and drug development professionals, this compound represents a compelling lead compound. Future research should focus on:

-

Direct Mechanistic Studies: Elucidating the precise molecular interactions of this compound with key signaling proteins in the NF-κB and MAPK pathways.

-

Comparative Efficacy: Conducting head-to-head studies comparing the anti-inflammatory potency of different cyanidin glycosides to understand the influence of the sugar moiety on activity and bioavailability.

-

In Vivo Pharmacokinetics and Efficacy: Evaluating the pharmacokinetic profile and therapeutic efficacy of this compound in relevant animal models of inflammatory diseases.

-

Safety and Toxicology: Establishing a comprehensive safety and toxicology profile to support potential clinical development.

By addressing these research gaps, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be realized.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of cyanidin-3-O-glucoside and cyanidin-3-O-glucoside liposomes in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. fn-test.com [fn-test.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. benchchem.com [benchchem.com]

- 20. bosterbio.com [bosterbio.com]

- 21. benchchem.com [benchchem.com]

- 22. Western blot protocol | Abcam [abcam.com]

- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Bioavailability and Metabolism of Cyanidin 3-Sophoroside Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3-sophoroside chloride, an anthocyanin found in various fruits such as raspberries and tart cherries, is of significant interest due to its potential health benefits, including antioxidant and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the current understanding of its bioavailability and metabolism. It is important to note that while research specifically on cyanidin 3-sophoroside is limited, a substantial body of work on the closely related cyanidin-3-glucoside (C3G) provides valuable insights. This document leverages data from C3G and other cyanidin glycosides to present a holistic view, with clear indications where direct evidence for cyanidin 3-sophoroside is lacking.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The bioavailability of anthocyanins, including cyanidin 3-sophoroside, is generally considered to be low. The journey of this molecule through the body involves several key stages:

-

Absorption: Following oral ingestion, cyanidin 3-sophoroside is likely absorbed in the stomach and small intestine. The absorption of cyanidin glycosides can occur in their intact glycosylated form.[2] The disaccharide sophorose moiety may influence the rate and extent of absorption compared to monosaccharide-conjugated anthocyanins like C3G. Some studies suggest that the sodium-dependent glucose transporter (SGLT1) may be involved in the uptake of cyanidin glycosides.[2]

-

Distribution: Once absorbed, cyanidin 3-sophoroside and its metabolites are distributed throughout the body via the circulatory system. They have been detected in plasma and various tissues, including the kidney.[2]

-

Metabolism: Cyanidin 3-sophoroside undergoes extensive metabolism. The initial step likely involves the hydrolysis of the sophorose group to yield the aglycone, cyanidin. This can be followed by phase II metabolism, including glucuronidation, sulfation, and methylation.[2] Furthermore, degradation of the cyanidin aglycone can occur, leading to the formation of smaller phenolic compounds such as protocatechuic acid.[2] Gut microflora in the colon also play a crucial role in the metabolism of unabsorbed cyanidin 3-sophoroside.[2]

-

Excretion: The parent compound and its various metabolites are primarily excreted in the urine and feces.

Quantitative Bioavailability Data

Direct quantitative pharmacokinetic data for pure cyanidin 3-sophoroside chloride is scarce. The following tables summarize key pharmacokinetic parameters for the closely related cyanidin-3-glucoside (C3G) in rats and humans, which can serve as a reference point.

Table 1: Pharmacokinetic Parameters of Cyanidin-3-Glucoside (C3G) in Rats Following Oral Administration

| Parameter | Value | Species/Dosage | Source |

| Tmax (Time to Maximum Concentration) | 15 min | Wistar Rats / Anthocyanin-rich mulberry extract | [2] |

| AUC (0-8h) (Area Under the Curve) | 2.76 ± 0.88 µg·h/mL (plasma) | Wistar Rats / Anthocyanin-rich mulberry extract | [2] |

| Bioavailability | ~0.5-1.5% | Male Rats / 300 mg C3G/kg body weight from black rice extract | [3] |

Table 2: Pharmacokinetic Parameters of Cyanidin Glycosides in Humans Following Oral Administration

| Parameter | Compound | Value | Dosage | Source |

| Tmax | Cyanidin-3-rutinoside (B1257026) | 1.25-1.75 h | 2.08 µmol/kg body weight from black currant anthocyanins | [4] |

| Cmax (Maximum Concentration) | Cyanidin-3-rutinoside | 46.3 ± 22.5 nmol/L | 2.08 µmol/kg body weight from black currant anthocyanins | [4] |

| Urinary Excretion (0-8h) | Total Anthocyanins | 0.11 ± 0.05% of ingested dose | 6.24 µmol/kg body weight from black currant anthocyanins | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the bioavailability and metabolism of cyanidin 3-sophoroside. Below are representative protocols derived from studies on cyanidin glycosides.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the pharmacokinetics of a cyanidin glycoside after oral administration to rats.

-

Animal Model: Male Wistar rats are commonly used.[2] Animals are housed in controlled conditions and fasted overnight before the experiment.

-

Dosing: A solution of the test compound (e.g., this compound in a suitable vehicle) is administered orally via gavage.

-

Sample Collection: Blood samples are collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.[2] Plasma is separated by centrifugation. Urine and feces may also be collected over a 24-hour period.

-

Sample Preparation: Plasma samples are typically subjected to protein precipitation with an organic solvent like acetonitrile, followed by centrifugation.[5] The supernatant is then collected for analysis. Solid-phase extraction (SPE) can also be used for sample cleanup and concentration.[6]

-

Analytical Method: Quantification of the parent compound and its metabolites is performed using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[5][7]

In Vitro Intestinal Permeability Assay (Caco-2 Cells)

The Caco-2 cell monolayer model is widely used to predict the intestinal absorption of compounds.[8][9]

-

Cell Culture: Caco-2 cells are seeded on semipermeable filter inserts in a transwell plate and cultured for approximately 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[10]

-

Transport Experiment: The test compound (this compound) is added to the apical (AP) side of the monolayer, and samples are taken from the basolateral (BL) side at various time points to determine the apical-to-basolateral permeability (Papp A-B).[10] To assess active efflux, the compound is added to the BL side, and samples are collected from the AP side (Papp B-A).

-

Sample Analysis: The concentration of the compound in the collected samples is quantified by HPLC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.[10]

Visualizations: Pathways and Workflows

Metabolic Pathway of Cyanidin 3-Sophoroside

The following diagram illustrates the proposed metabolic pathway of cyanidin 3-sophoroside, based on the known metabolism of other cyanidin glycosides.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the general workflow for an in vivo pharmacokinetic study of cyanidin 3-sophoroside.

Signaling Pathways Modulated by Cyanidin Glycosides

Cyanidin glycosides have been shown to modulate several key signaling pathways involved in inflammation and oxidative stress. While direct evidence for cyanidin 3-sophoroside is limited, studies on C3G and raspberry extracts (containing cyanidin 3-sophoroside) suggest potential interactions with the NF-κB and MAPK pathways.[1][11][12]

NF-κB Signaling Pathway Inhibition

MAPK Signaling Pathway Modulation

Conclusion and Future Directions

The bioavailability of this compound is expected to be low, with the compound undergoing extensive metabolism in the body. While direct quantitative data remains limited, research on related cyanidin glycosides, particularly C3G, provides a strong framework for understanding its ADME profile. The potential for cyanidin 3-sophoroside to modulate key signaling pathways involved in inflammation and oxidative stress warrants further investigation.

Future research should focus on:

-

Conducting pharmacokinetic studies with pure this compound to obtain accurate quantitative data.

-

Elucidating the specific metabolic fate of the sophorose moiety and its impact on bioavailability.

-

Investigating the direct effects of cyanidin 3-sophoroside on signaling pathways such as NF-κB, MAPK, and Nrf2.

-

Performing comparative studies with other cyanidin glycosides to understand structure-activity relationships.

A deeper understanding of the bioavailability and metabolism of this compound will be crucial for the development of this promising natural compound for therapeutic and nutraceutical applications.

References

- 1. ijbms.mums.ac.ir [ijbms.mums.ac.ir]

- 2. Absorption and metabolism of cyanidin-3-glucoside and cyanidin-3-rutinoside extracted from wild mulberry (Morus nigra L.) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. A Review of the Role of an Anthocyanin, Cyanidin-3-O-β-glucoside in Obesity-Related Complications [mdpi.com]

- 5. agilent.com [agilent.com]

- 6. A Rapid and Sensitive LC-MS/MS Method for Quantification of Four Anthocyanins and Its Application in a Clinical Pharmacology Study of a Bioadhesive Black Raspberry Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]

- 10. Caco-2 Permeability | Evotec [evotec.com]

- 11. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health Benefits of Cyanidin 3-Sophoroside Chloride Supplementation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin 3-sophoroside chloride, a prominent anthocyanin found in a variety of pigmented plants, has garnered significant scientific interest for its potential health-promoting properties. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its antioxidant and anti-inflammatory activities. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further investigation and potential therapeutic development. While research on the isolated compound is ongoing, this guide consolidates existing knowledge to facilitate a deeper understanding of its mechanisms of action and therapeutic potential.

Introduction

This compound is a water-soluble glycoside of cyanidin, belonging to the flavonoid family. It is a natural pigment responsible for the red, purple, and blue colors of many fruits and vegetables, including berries, red cabbage, and purple sweet potatoes.[1] Like other anthocyanins, its basic structure consists of a C6-C3-C6 skeleton. The therapeutic potential of this compound is primarily attributed to its potent antioxidant and anti-inflammatory properties.[2][3] This guide delves into the molecular mechanisms underlying these benefits and presents the available scientific evidence.

Antioxidant Properties

The antioxidant activity of this compound is a cornerstone of its health benefits, primarily stemming from its ability to scavenge free radicals and mitigate oxidative stress.[1]

Quantitative Antioxidant Data

Quantitative data on the antioxidant capacity of isolated this compound is limited in publicly available literature. However, studies on extracts rich in this compound and on related anthocyanins provide valuable insights. One study has estimated the rate constant for the reaction between Cyanidin 3-sophoroside and the superoxide (B77818) radical (O₂⁻).

| Parameter | Value | Experimental System | Reference |

| Reaction Rate Constant with O₂⁻ | 2.2 × 10⁵ M⁻¹ s⁻¹ | pH 7.0 | [4] |

Note: Data for extracts containing Cyanidin 3-sophoroside, such as raspberry pomace extract, show IC50 values for DPPH radical scavenging ranging from 0.54 to 0.67 mg/mL and for hydroxyl radical scavenging from 1.23 to 3.73 mg/mL. However, these values reflect the combined activity of all components in the extract.[1]

Experimental Protocol: DPPH Radical Scavenging Assay (General)

This protocol outlines a general method for assessing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of a compound like this compound.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., isolated this compound) in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

-

Assay Procedure:

-

Add a series of dilutions of the test compound to a 96-well microplate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Anti-inflammatory Effects

This compound is believed to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of Inflammatory Mediators

Modulation of Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Anthocyanins, including likely Cyanidin 3-sophoroside, are thought to inhibit this pathway by preventing the degradation of IκBα and subsequent nuclear translocation of the p65 subunit of NF-κB.[6]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another key signaling cascade involved in inflammation. The phosphorylation of these kinases leads to the activation of transcription factors that promote the expression of inflammatory mediators. Anthocyanins have been shown to inhibit the phosphorylation of p38, JNK, and ERK, thereby downregulating the inflammatory response.[7]

Caption: Inhibition of the MAPK signaling pathway by this compound.

Experimental Protocol: Western Blot for NF-κB Activation

This protocol describes a general method to assess the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of p65.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) for a defined period (e.g., 30 minutes).

-

-

Protein Extraction:

-

For total protein, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate the protein lysates (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to their total protein levels and the levels of nuclear p65 to the nuclear loading control.

-

Other Potential Health Benefits

Inhibition of Polyphenol Oxidase (PPO)

Cyanidin 3-sophoroside has been identified as a non-competitive reversible inhibitor of polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables. This inhibition helps to preserve the nutritional quality and extend the shelf life of food products.

| Parameter | Value | Method | Reference |

| Binding Energy with PPO | -8.124 kcal/mol | Molecular Docking | [1] |

Experimental Workflow: PPO Inhibition Assay

Caption: Experimental workflow for determining the inhibition of Polyphenol Oxidase (PPO).

Conclusion and Future Directions

This compound demonstrates significant potential as a health-promoting agent, primarily through its antioxidant and anti-inflammatory activities. The available evidence suggests that it can effectively scavenge free radicals and modulate key inflammatory signaling pathways, including NF-κB and MAPK. However, a significant portion of the current research has been conducted on extracts containing a mixture of anthocyanins. To fully elucidate the therapeutic potential of this compound, future research should focus on studies using the isolated, purified compound. Such studies are crucial for obtaining precise quantitative data on its bioactivities and for a more detailed understanding of its molecular mechanisms of action. This will be essential for its potential development as a targeted nutraceutical or therapeutic agent.

References

- 1. brieflands.com [brieflands.com]

- 2. mdpi-res.com [mdpi-res.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Anthocyanins from a new hybrid sweet potato peel cultivated in Northern Thailand mitigate LPS-induced inflammation and RANKL-induced osteoporosis by regulating ROS-mediated pathways | springermedizin.de [springermedizin.de]

- 6. researchgate.net [researchgate.net]

- 7. Natural and Synthetic Flavylium Derivatives: Isolation/Synthesis, Characterization and Application [mdpi.com]

Methodological & Application

Preparation of Cyanidin 3-Sophoroside Chloride Analytical Standard: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the preparation of a Cyanidin 3-sophoroside chloride analytical standard. Cyanidin 3-sophoroside is a naturally occurring anthocyanin found in various fruits and flowers, recognized for its potent antioxidant properties. The availability of a well-characterized analytical standard is crucial for accurate quantification in research, quality control of natural health products, and drug development. This guide outlines a robust method for the isolation and purification of this compound from a natural source, followed by its characterization and recommendations for storage and handling.

Introduction

This compound is a glycosidic form of cyanidin, belonging to the flavonoid family. Its vibrant color and significant biological activities, including antioxidant and anti-inflammatory effects, have made it a subject of interest in the pharmaceutical and nutraceutical industries. Accurate and reproducible quantification of this compound in various matrices requires a high-purity analytical standard. This document details a comprehensive procedure for the preparation of such a standard, focusing on isolation from red raspberries (Rubus idaeus), a rich natural source.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₇H₃₁ClO₁₆ |

| Molecular Weight | 646.98 g/mol |

| CAS Number | 18376-31-3 |

| Appearance | Dark red to purple powder |

| Solubility | Soluble in water and methanol (B129727) |

| Storage Temperature | -20°C, protected from light and moisture |

Experimental Protocols

Overview of the Preparation Workflow

The preparation of this compound analytical standard involves a multi-step process beginning with extraction from a natural source, followed by a series of chromatographic purification steps, and concluding with characterization and purity assessment.

Figure 1: Experimental workflow for the preparation of this compound analytical standard.

Protocol 1: Extraction of Anthocyanins from Red Raspberries

This protocol describes the extraction of the crude anthocyanin mixture from red raspberry fruit.

Materials:

-

Fresh or frozen red raspberries

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Blender or homogenizer

-

Centrifuge and centrifuge tubes

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Weigh 100 g of red raspberries and homogenize with 500 mL of acidified methanol (85:15 MeOH:1% HCl in H₂O, v/v) for 5 minutes.

-

Transfer the homogenate to a light-protected container and stir for 2 hours at room temperature.

-

Centrifuge the mixture at 4000 rpm for 20 minutes.

-

Decant the supernatant and filter through Whatman No. 1 filter paper.

-

Concentrate the filtered extract under reduced pressure using a rotary evaporator at 40°C until the methanol is removed.

-

The resulting aqueous solution is the crude anthocyanin extract.